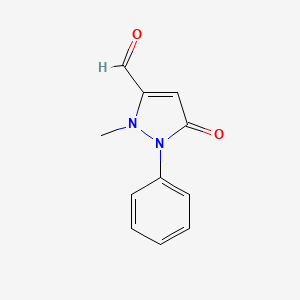
2-Methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde typically involves the cyclization of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions. One common method is the reaction of phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst, followed by oxidation to yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, control over reaction conditions, and safety. The use of green chemistry principles, such as the employment of environmentally benign solvents and catalysts, is also gaining traction in the industrial production of pyrazole derivatives.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be achieved using halogenating agents like bromine (Br₂) or iodine (I₂), while nucleophilic substitution may involve the use of strong nucleophiles like sodium azide (NaN₃).
Major Products Formed:
Oxidation: 2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxylic acid.
Reduction: 2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-ol or 2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-amine.
Substitution: Halogenated derivatives or azide derivatives.
Applications De Recherche Scientifique
2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde has found applications in various scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, such as antimicrobial and antifungal properties, making it useful in the development of new drugs.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,5-dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde exerts its effects involves interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. The compound may also modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.
Comparaison Avec Des Composés Similaires
2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde is structurally similar to other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-
Ethyl ester of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-
Solvent Yellow 21
While these compounds share the pyrazole core, the presence of different substituents and functional groups can lead to variations in their chemical properties and biological activities
Propriétés
Numéro CAS |
33328-68-6 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2-methyl-5-oxo-1-phenylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O2/c1-12-10(8-14)7-11(15)13(12)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
HVBDWGJNYNFZLZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=O)N1C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine](/img/structure/B15365109.png)
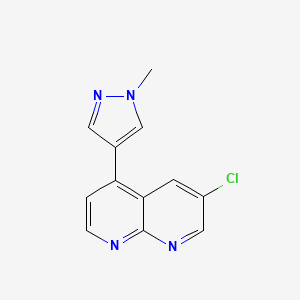


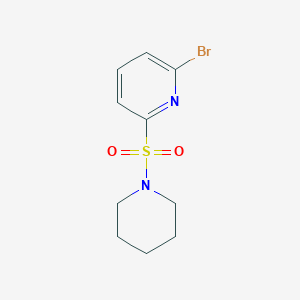

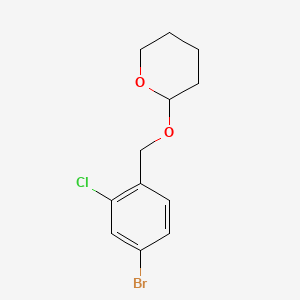
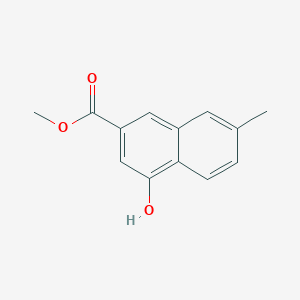
![2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B15365173.png)
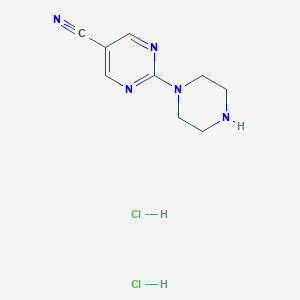

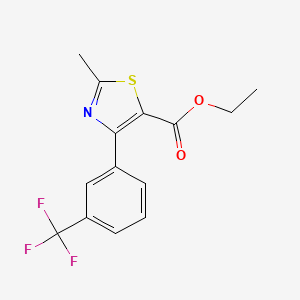
![1-[(4-Benzylphenyl)methyl]-4-methyl-piperazine](/img/structure/B15365202.png)
![Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-](/img/structure/B15365209.png)
